molecular formula C8H8BrNO3 B13594571 2-(3-Bromo-5-nitrophenyl)ethan-1-ol

2-(3-Bromo-5-nitrophenyl)ethan-1-ol

Cat. No.: B13594571
M. Wt: 246.06 g/mol
InChI Key: ZRZHSSPMDBIYJP-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-nitrophenyl)ethan-1-ol is a substituted ethanol derivative featuring a phenyl ring with bromine (Br) and nitro (NO₂) groups at the 3- and 5-positions, respectively. The primary hydroxyl (-OH) group on the ethanolic chain confers polarity and hydrogen-bonding capacity, while the electron-withdrawing Br and NO₂ substituents influence reactivity and electronic properties. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or ligands in coordination chemistry.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

2-(3-bromo-5-nitrophenyl)ethanol

InChI

InChI=1S/C8H8BrNO3/c9-7-3-6(1-2-11)4-8(5-7)10(12)13/h3-5,11H,1-2H2

InChI Key

ZRZHSSPMDBIYJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-nitrophenyl)ethan-1-ol typically involves the bromination and nitration of a suitable aromatic precursor, followed by the introduction of the ethan-1-ol group. One common method involves the reaction of 3-bromo-5-nitrobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Bromo-5-nitrobenzaldehyde or 3-bromo-5-nitrobenzoic acid.

    Reduction: 2-(3-Bromo-5-aminophenyl)ethan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-5-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-nitrophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in various binding interactions, while the ethan-1-ol moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural Features and Functional Group Variations

The following compounds are structurally related to 2-(3-Bromo-5-nitrophenyl)ethan-1-ol, differing in substituent positions, functional groups, or aromatic substitution patterns:

Compound Name Molecular Formula Substituents and Positions Functional Groups Key Differences Reference ID
This compound (Target) C₈H₇BrNO₃ Br (3), NO₂ (5) on phenyl -OH (ethanol) Reference compound N/A
1-(2-Bromo-5-nitrophenyl)ethanone C₈H₆BrNO₃ Br (2), NO₂ (5) on phenyl -C=O (ketone) Ketone vs. alcohol; Br at 2-position
2-(2-Bromo-5-methoxyphenyl)-1-(4-methoxyphenyl)ethan-1-ol C₁₆H₁₆BrO₃ Br (2), OCH₃ (5) on phenyl; OCH₃ (4) -OH (ethanol), -OCH₃ Methoxy groups; dual aryl systems
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ NH₂ (2), NO₂ (6) on phenyl -C=O (ketone), -NH₂ Amino group; NO₂ at 6-position
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol C₂₂H₂₀BrN₃OS Br (4) on triazole-phenyl; -S- linker -OH (ethanol), triazole Heterocyclic core; sulfur linkage
Critical Observations :
  • Functional Group Impact: The hydroxyl group in the target compound enhances solubility in polar solvents compared to ketone analogues (e.g., 1-(2-Bromo-5-nitrophenyl)ethanone) .
  • Substituent Position Effects: Bromine at the 3-position (target) vs. 2-position (1-(2-Bromo-5-nitrophenyl)ethanone) alters steric and electronic profiles, influencing reactivity in nucleophilic substitution or coupling reactions.
  • Electron-Withdrawing vs. Donor Groups: The nitro group in the target compound deactivates the phenyl ring, contrasting with methoxy (electron-donating) substituents in , which increase electron density and alter regioselectivity.
Comparative Reactivity :
  • Ketone vs. Alcohol : The ketone in is more reactive toward nucleophilic additions (e.g., Grignard reactions), while the hydroxyl group in the target compound allows for esterification or etherification.
  • Amino-Nitro Systems: The amino group in 1-(2-Amino-6-nitrophenyl)ethanone introduces redox-sensitive properties, unlike the purely electron-withdrawing nitro group in the target compound.

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